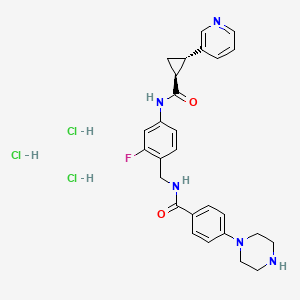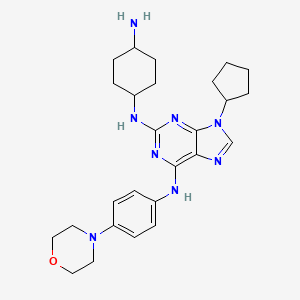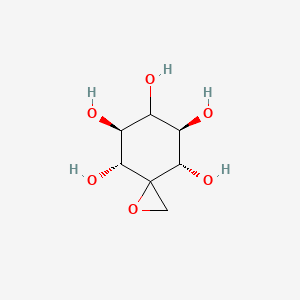
Nampt-IN-10 (trihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nampt-IN-10 (trihydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown significant cellular potency against various cancer cell lines, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-10 (trihydrochloride) involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a trihydrochloride salt to improve its solubility and stability .
Industrial Production Methods: Industrial production of Nampt-IN-10 (trihydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Nampt-IN-10 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of Nampt-IN-10 (trihydrochloride) with altered functional groups .
科学的研究の応用
Nampt-IN-10 (trihydrochloride) has a wide range of scientific research applications:
作用機序
Nampt-IN-10 (trihydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the NAD salvage pathway. This inhibition leads to a decrease in intracellular NAD levels, disrupting cellular metabolism and energy production. The compound targets cancer cells by exploiting their high demand for NAD, thereby inducing cell death and reducing tumor growth .
類似化合物との比較
Uniqueness of Nampt-IN-10 (trihydrochloride): Nampt-IN-10 (trihydrochloride) stands out due to its high cellular potency and specificity for nicotinamide phosphoribosyltransferase. It has shown effectiveness in various cancer cell lines and is being explored as a novel non-antimitotic payload for antibody-drug conjugates, offering a unique approach to cancer therapy .
特性
分子式 |
C27H31Cl3FN5O2 |
|---|---|
分子量 |
582.9 g/mol |
IUPAC名 |
N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;trihydrochloride |
InChI |
InChI=1S/C27H28FN5O2.3ClH/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;;;/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);3*1H/t23-,24+;;;/m1.../s1 |
InChIキー |
IQUFHPQADPKDKT-VLUQSWOWSA-N |
異性体SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F.Cl.Cl.Cl |
正規SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)




